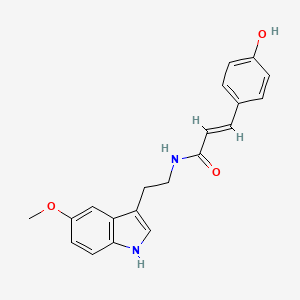
Coumaroyl methoxytryptamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumaroyl methoxytryptamine is a compound that belongs to the class of coumarins, which are secondary metabolites made up of benzene and α-pyrone rings fused together . This compound is characterized by the presence of a methoxy group attached to the tryptamine moiety, which is linked to the coumaroyl group. Coumarins are known for their diverse biological and therapeutic properties, including their role as natural fluorophores .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of coumaroyl methoxytryptamine typically involves the coupling of a coumaroyl chloride with a methoxytryptamine derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Coumaroyl methoxytryptamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of coumarin-quinones, while reduction can yield dihydrocoumarins .
Aplicaciones Científicas De Investigación
Coumaroyl methoxytryptamine has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying molecular interactions.
Biology: Employed in the study of enzyme inhibition and as a tool for investigating metabolic pathways.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of fluorescent materials and sensors.
Mecanismo De Acción
The mechanism of action of coumaroyl methoxytryptamine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of enzymes such as monoamine oxidase and cholinesterase, which are involved in the metabolism of neurotransmitters . The compound’s ability to interact with these enzymes can lead to changes in neurotransmitter levels and modulation of various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
Coumarin: A parent compound with similar structural features but lacking the methoxytryptamine moiety.
Methoxytryptamine: A compound with similar tryptamine structure but without the coumaroyl group.
Coumaroyl derivatives: Other derivatives with different substituents on the coumaroyl group.
Uniqueness
Coumaroyl methoxytryptamine is unique due to its combined structural features of both coumarin and methoxytryptamine, which confer distinct biological and chemical properties. This combination allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological activities.
Propiedades
Número CAS |
366452-03-1 |
|---|---|
Fórmula molecular |
C20H20N2O3 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
(E)-3-(4-hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C20H20N2O3/c1-25-17-7-8-19-18(12-17)15(13-22-19)10-11-21-20(24)9-4-14-2-5-16(23)6-3-14/h2-9,12-13,22-23H,10-11H2,1H3,(H,21,24)/b9-4+ |
Clave InChI |
DAYQHEUNAQSDHV-RUDMXATFSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)/C=C/C3=CC=C(C=C3)O |
SMILES canónico |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C=CC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


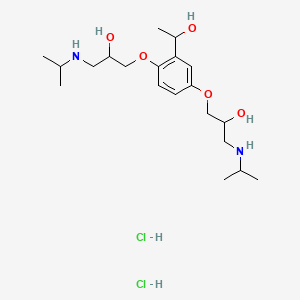



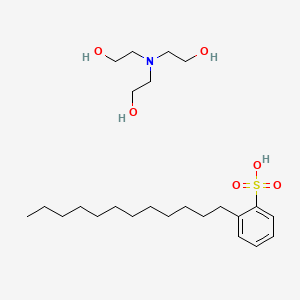
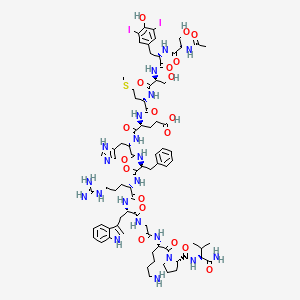
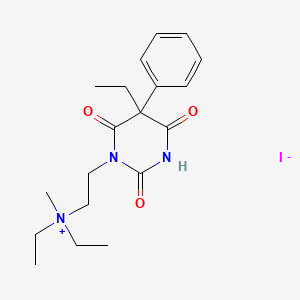
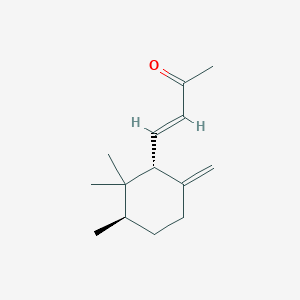


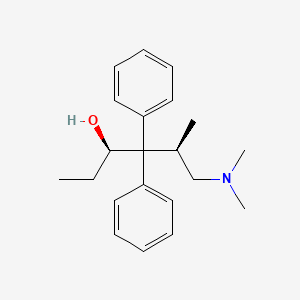
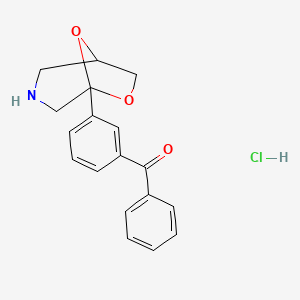
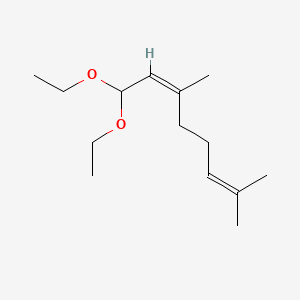
![8-(3-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12770553.png)
